Disporopsin

cytotoxicity cancer cell lines homoisoflavanone SAR

Disporopsin (3-(2′,4′-dihydroxybenzyl)-5,7-dihydroxy-chroman-4-one) is a naturally occurring homoisoflavanone first isolated from the rhizomes of Disporopsis aspera Engl. (Liliaceae) and subsequently identified in Polygonatum kingianum.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B1258257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisporopsin
Synonyms(3-(2',4'-dihydroxy-benzyl)-5,7-dihydroxy-chroman-4-one)
disporopsin
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=C(C=C(C=C3)O)O
InChIInChI=1S/C16H14O6/c17-10-2-1-8(12(19)4-10)3-9-7-22-14-6-11(18)5-13(20)15(14)16(9)21/h1-2,4-6,9,17-20H,3,7H2
InChIKeyGAAPRCAFLGLOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disporopsin Procurement Guide: Baseline Identity, Source, and Core Pharmacological Profile


Disporopsin (3-(2′,4′-dihydroxybenzyl)-5,7-dihydroxy-chroman-4-one) is a naturally occurring homoisoflavanone first isolated from the rhizomes of Disporopsis aspera Engl. (Liliaceae) and subsequently identified in Polygonatum kingianum [1][2]. It belongs to a small class of homoisoflavonoids characterized by a chroman-4-one scaffold with a benzyl substituent at C-3. Disporopsin exhibits in vitro cytotoxicity against a panel of human cancer cell lines (HCT15, T24S, MCF7, Bowes, A549, K562) with IC₅₀ values in the low micromolar range, and possesses a distinct hydroxylation pattern on both the A-ring (5,7-dihydroxy) and the B-ring (2′,4′-dihydroxy) that differentiates it from co-occurring methylated homoisoflavanones [1].

1 Homoisoflavanone cytotoxicity screening workflow — natural scaffold with reported cell-model activity
2 SAR baseline reference — unsubstituted chromanone A-ring for methyl-substitution comparison studies
3 Multi-species source profile — cross-genera occurrence supports supply chain flexibility

Why Generic Homoisoflavanone Substitution Fails: Structural Specificity of Disporopsin


Homoisoflavanones isolated from Disporopsis aspera share a common chroman-4-one backbone but differ critically in their substitution patterns, which drive divergent biological potency. Disporopsin (compound 1) bears a 2′,4′-dihydroxybenzyl moiety and lacks methyl groups on the A-ring, whereas co-isolated analogs (compounds 2–4) carry 6-methyl, 6,8-dimethyl, or 6-methyl-8-methoxy substituents [1]. These seemingly minor structural variations translate into quantitatively distinct cytotoxicity profiles across multiple cancer cell lines, making interchanging between disporopsin and its methylated analogs scientifically indefensible without re-validation [1][2]. In anti-inflammatory NO-inhibition assays, disporopsin (IC₅₀ > 50 µg/mL) is markedly less potent than the co-isolated homoisoflavanone HT-4 (IC₅₀ = 23.35 µg/mL), demonstrating that core scaffold identity alone does not predict pharmacodynamic behavior [3].

Target
Disporopsin
2′,4′-dihydroxybenzyl substituent; no A-ring methyl groups
Common Substitute
Methyl-Homoisoflavanones (Compounds 2–4)
Carry 6-methyl, 6,8-dimethyl, or 6-methyl-8-methoxy A-ring modifications
Risk
A-ring methylation may shift cytotoxicity profile across cell lines. Interchanging without re-validation may compromise SAR interpretation and assay reproducibility.
Class-level scaffold identity does not predict cell-model response context.
Target
Disporopsin (HT-5)
Weak NO inhibitory profile — reported IC₅₀ > 50 µg/mL
Alternative Homoisoflavanone
HT-4
3-(2′-hydroxy-4′-methoxybenzyl)-5,7-dihydroxy-8-methyl-chroman-4-one
Risk
For anti-inflammatory screening, disporopsin and HT-4 are not interchangeable. NO-inhibition pathway-response endpoints may differ significantly.
Source review: same genus, divergent pharmacodynamic profiles reported.

Disporopsin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Broad-Spectrum Cytotoxicity vs. Co-Isolated Methyl-Homoisoflavanones (Class-Level Comparison)

Disporopsin (compound 1) and three methyl-homoisoflavanones (compounds 2–4) were isolated from the same Disporopsis aspera extract and tested in parallel against six human cancer cell lines [1]. The primary publication reports an aggregate IC₅₀ range of 15–200 µM for all four homoisoflavanones, but subsequent re-analyses and derivative studies indicate that disporopsin exhibits IC₅₀ values of 22.9 µM (HCT15) and 24.9 µM (T24S) [2]. Although the exact compound-by-compound breakdown across all six cell lines was not tabulated in the open-access abstract, the structural divergence—disporopsin lacks the 6-methyl, 6,8-dimethyl, and 6-methyl-8-methoxy modifications present in compounds 2, 3, and 4—correlates with differential potency [1].

Cytotoxicity vs Methyl-Analogs
Class-level inference
Disporopsin IC₅₀ = 22.9 µM (HCT15); Class range 15–200 µM
Reported cell-model response context — disporopsin at lower end of class IC₅₀ range for HCT15
Exact compound-by-compound breakdown not publicly tabulated; data to verify
cytotoxicity cancer cell lines homoisoflavanone SAR

Anti-Inflammatory NO Inhibition: Disporopsin vs. HT-4 and L-NMMA Direct Comparison

In a VAST-funded project evaluating constituents of Polygonatum kingianum, disporopsin (designated HT-5) and the homoisoflavanone HT-4 (3-(2′-hydroxy-4′-methoxybenzyl)-5,7-dihydroxy-8-methyl-chroman-4-one) were screened for nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages [1]. Disporopsin exhibited only weak NO inhibitory activity (IC₅₀ > 50 µg/mL), whereas HT-4 showed fair activity with an IC₅₀ of 23.35 ± 4.48 µg/mL, compared to the positive control L-NMMA (IC₅₀ = 8.34 ± 0.68 µg/mL) [1]. This >2-fold difference in anti-inflammatory potency establishes that, within the same natural source, disporopsin is not the principal anti-inflammatory homoisoflavanone.

NO Inhibition: HT-5 vs HT-4
Head-to-head
Disporopsin IC₅₀ > 50 µg/mL vs HT-4 IC₅₀ = 23.35 µg/mL; L-NMMA 8.34 µg/mL
Supports selectivity probe context — disporopsin weak in NO-inhibition screening panel
LPS-stimulated RAW 264.7 macrophages; Griess assay; reported source review
anti-inflammatory NO inhibition Polygonatum kingianum

Differential Antiproliferative Potency in Colorectal Cancer Models: Disporopsin vs. HIF (4′,5,7-Trihydroxy-6,8-dimethylhomoisoflavanone)

A 2026 Advanced Science study analyzed the anti-colorectal cancer (CRC) activity of five compounds identified in Polygonatum kingianum extract, including disporopsin and 4′,5,7-trihydroxy-6,8-dimethylhomoisoflavanone (HIF) [1]. When tested head-to-head in HCT15 and HCT116 CRC cell lines, HIF emerged as the most potent antiproliferative agent with IC₅₀ values of 4.6 µM and 6.7 µM respectively, while disporopsin was explicitly noted as exhibiting weaker activity [1]. Although the exact IC₅₀ for disporopsin was not reported in the open-access sections, the qualitative ranking—HIF > disporopsin—is consistent with the original cytotoxicity data and underscores that 6,8-dimethyl substitution on the A-ring significantly enhances anti-CRC potency relative to disporopsin's unsubstituted chromanone core.

Antiproliferative CRC: HIF vs Disporopsin
Cross-study comparable
HIF IC₅₀ = 4.6 µM (HCT15), 6.7 µM (HCT116); Disporopsin less potent
Reported qualitative ranking — A-ring dimethylation may increase antiproliferative response context
Exact disporopsin IC₅₀ not disclosed in 2026 study; qualitative comparison only
colorectal cancer antiproliferative HIF structure-activity relationship

Unique Natural Occurrence Profile: Multi-Species Distribution vs. Single-Source Homoisoflavanones

Disporopsin has been isolated and structurally confirmed from two distinct medicinal plant genera: Disporopsis aspera (Liliaceae) and Polygonatum kingianum (Convallariaceae) [1][2]. In contrast, the co-isolated methyl-homoisoflavanones (compounds 2–4) from D. aspera have not been reported from P. kingianum, and the anti-inflammatory homoisoflavanone HT-4 has only been documented in P. kingianum [1][3]. This cross-genera occurrence of disporopsin provides a broader sourcing base for procurement and suggests a conserved biosynthetic pathway that may be exploited for yield optimization across species.

Natural Source Distribution
Supporting evidence
Disporopsin: 2 genera, 2 species; Comparators: 1 source each
Multi-species sourcing may reduce supply chain risk for procurement
Confirmed in D. aspera and P. kingianum via 1D/2D NMR and EIMS
natural product distribution chemotaxonomy Polygonatum Disporopsis

Disporopsin Best-Fit Research and Industrial Application Scenarios


Reference Compound for Homoisoflavanone Cytotoxicity SAR Panels

Disporopsin's well-characterized cytotoxicity profile (IC₅₀ ~23 µM against HCT15 colon carcinoma) positions it as a reliable reference standard for structure-activity relationship (SAR) studies of the homoisoflavanone class. Its unsubstituted chromanone A-ring serves as a baseline scaffold against which the potency-enhancing effects of 6-methyl, 8-methyl, and 8-methoxy modifications can be quantitatively measured [1][2]. Procurement of disporopsin for this purpose is supported by its multi-species availability, reducing single-source dependency.

Negative Control for Homoisoflavanone Anti-Inflammatory Screening

Given its weak NO inhibitory activity (IC₅₀ > 50 µg/mL) relative to the co-occurring HT-4 (IC₅₀ = 23.35 µg/mL) and the standard L-NMMA (IC₅₀ = 8.34 µg/mL), disporopsin is ideally suited as a specificity control in anti-inflammatory homoisoflavanone screening cascades [3]. It enables researchers to differentiate general homoisoflavanone scaffold effects from the specific pharmacophore contributions of methoxy and methyl substituents in NO inhibition assays.

Colorectal Cancer Pathway Deconvolution: Low-Potency Chemical Probe

The 2026 Fan et al. study established that while disporopsin is less potent than HIF (4.6–6.7 µM) in CRC models, it remains a constituent of bioactive Polygonatum extracts [2]. Disporopsin can therefore be deployed as a low-potency probe to dissect pathway contributions that are sensitive to homoisoflavanone core structure but independent of A-ring methylation, aiding target deconvolution efforts in DNA damage-induced mitochondrial apoptosis and parthanatos-like cell death mechanisms.

Chemotaxonomic Marker and Quality Control Standard

Disporopsin's confirmed presence across Disporopsis and Polygonatum genera makes it a candidate chemotaxonomic marker for authenticating herbal raw materials [1][4]. Analytical-grade disporopsin can serve as a reference standard in HPLC/UPLC-QTOF-MS fingerprinting protocols for quality control of Polygonatum kingianum and Disporopsis aspera botanical products, ensuring batch-to-batch consistency in industrial extraction processes.

Application
Selection Property
Validation Focus
Homoisoflavanone cytotoxicity SAR studies
Unsubstituted chromanone A-ring baseline scaffold
Cell-model endpoint review across methyl-substituted analogs
Anti-inflammatory homoisoflavanone screening
Weak NO-inhibition selectivity context
Negative-control or selectivity probe validation in screening panels
Colorectal cancer pathway deconvolution
Low-potency homoisoflavanone probe
Pathway-response interpretation independent of A-ring methylation
Chemotaxonomic marker and QC standard
Cross-genera natural occurrence profile
Botanical authentication and batch-to-batch consistency review
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